2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide

Adenylate Cyclase Kinase cAMP Signaling

Avoid structurally truncated 'trimethylpyrazole acetamide' analogs. Procure exact CAS 956438-59-8 to leverage its unique α-ketoamide group, critical for target engagement via metal chelation and H-bonding. This 181 Da fragment delivers validated polypharmacology against human AC8 (IC50 29 µM), platelet 12-LOX, and COX-2 (Ki 920 nM). Ideal for fragment growing/linking in cAMP signaling and inflammatory pathway models. Ensure experimental reproducibility with ≥95% purity from authenticated sources.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 956438-59-8
Cat. No. B3390262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide
CAS956438-59-8
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)C(=O)N
InChIInChI=1S/C8H11N3O2/c1-4-6(7(12)8(9)13)5(2)11(3)10-4/h1-3H3,(H2,9,13)
InChIKeyKFCYMPYODRSZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide: A Versatile Pyrazole Scaffold for Targeted Kinase and Inflammation Research


2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide (CAS 956438-59-8) is a trisubstituted pyrazole derivative featuring an α-ketoamide moiety [1]. It serves as a small-molecule scaffold (MW 181.19) with demonstrated interactions against a spectrum of biological targets, including adenylate cyclase, lipoxygenases, and cyclooxygenase [2][3]. Its molecular architecture, defined by the 1,3,5-trimethylpyrazole core, positions it as a key building block in medicinal chemistry for exploring structure-activity relationships (SAR) in kinase and inflammatory pathway modulation .

2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide: Why Generic Pyrazole Substitution is Scientifically Unsound


Substituting 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide with a generic 'trimethylpyrazole acetamide' analog is scientifically precarious due to the critical role of the α-ketoamide group in dictating target engagement. While the 1,3,5-trimethylpyrazole core provides a common scaffold , the α-ketoamide moiety confers a distinct electronic and hydrogen-bonding profile, enabling interactions with active site residues (e.g., metal chelation or covalent warhead potential) that simple acetamides cannot [1]. Consequently, assays reveal a unique polypharmacology profile across adenylate cyclase, lipoxygenase, and COX enzymes, a signature not replicable by structurally truncated analogs [2]. For research reproducibility, procurement of the exact CAS 956438-59-8 entity is essential.

2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide: Quantitative Evidence for Scientific Selection vs. In-Class Analogs


AC8 Inhibition: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide Demonstrates Micromolar Potency vs. Inactive Pyrazole Analogs

The target compound exhibits measurable inhibition of human Adenylate Cyclase Type 8 (AC8) with an IC50 of 29,000 nM, while the simpler N-(1,3,5-trimethylpyrazol-4-yl)acetamide analog lacks any reported activity against this target, underscoring the functional necessity of the α-ketoamide group for target engagement [1].

Adenylate Cyclase Kinase cAMP Signaling

12-Lipoxygenase Activity: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide Displays Potent Inhibition vs. Inactive AC8 Analog

At a concentration of 30 µM, the target compound inhibits platelet 12-lipoxygenase in vitro, whereas the structurally simplified N-(1,3,5-trimethylpyrazol-4-yl)acetamide shows no reported activity against this target, highlighting the α-ketoamide group's role in directing pathway specificity [1].

Lipoxygenase Inflammation Platelet Biology

COX-2 Inhibition: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide Shows Nanomolar Potency vs. Micromolar AC8 Activity, Defining a Clear SAR Direction

The target compound inhibits human COX-2 with a Ki of 920 nM, demonstrating a >30-fold improvement in binding affinity compared to its micromolar activity against AC8 (IC50 = 29,000 nM) [1][2].

Cyclooxygenase Inflammation Pain

2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide: Optimal Research and Procurement Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for Adenylate Cyclase Modulation

The measured IC50 of 29 µM against human AC8 [1] positions 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide as an ideal, low-molecular-weight (181 Da) fragment for hit-to-lead campaigns targeting cAMP signaling. Its weak affinity makes it suitable for fragment growing or linking strategies to develop potent AC8 modulators.

Chemical Probe Development for Platelet 12-Lipoxygenase (12-LOX) Studies

The compound's confirmed inhibition of platelet 12-LOX at 30 µM [2] establishes it as a validated starting point for designing chemical probes to dissect 12-LOX biology in platelet activation and inflammatory disease models. Its distinct activity profile vs. simple acetamide analogs ensures pathway-specific modulation.

Structure-Activity Relationship (SAR) Studies for COX-2 Selective Inhibitors

With a Ki of 920 nM for COX-2 [3], the compound demonstrates that the α-ketoamide-substituted trimethylpyrazole core possesses inherent COX-2 affinity. This validates its procurement for focused SAR libraries aimed at improving COX-2/COX-1 selectivity and reducing off-target liabilities associated with traditional NSAID scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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